Bienvenue dans la boutique en ligne BenchChem!

N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide

NCX-2216 NSAID nitric oxide donor

This diacetylated phenylacetamide delivers a transient O-acetyl protecting group essential for regioselective NCX-2216 scaffold assembly, eliminating side reactions encountered with the free phenol (CAS 3251-55-6) or regioisomers (CAS 53606-42-1). With validated HDAC6 binding (Kd 5.40 μM) and ISO 17034 certified reference material availability, it serves as both a fragment hit for structure-based drug design and a reliable LC-MS/GC calibrant. Its significant ΔALogP shift (~+0.6) enables comparative permeability assays for phenolic prodrug evaluation. Ensure synthetic and analytical rigor—request a quote for ≥95% purity.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 75813-77-3
Cat. No. B022380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide
CAS75813-77-3
Synonyms4’-Hydroxy-m-acetanisidide Acetate;  4-Acetoxy-3-methoxyacetanilide;  N-(4-Acetoxy-3-methoxyphenyl)acetamide; 
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)OC(=O)C)OC
InChIInChI=1S/C11H13NO4/c1-7(13)12-9-4-5-10(16-8(2)14)11(6-9)15-3/h4-6H,1-3H3,(H,12,13)
InChIKeyWQDQWNJLJOPHHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide (CAS 75813-77-3): Chemical Identity and Baseline Specifications


N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide, also known as 4-acetamido-2-methoxyphenyl acetate or 4-acetoxy-3-methoxyacetanilide [1], is a diacetylated phenylacetamide derivative with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol. The compound features both an acetamide group and an acetoxy ester moiety on a methoxy-substituted benzene ring [2]. It is a solid at ambient conditions, exhibiting a brown appearance, and demonstrates solubility in organic solvents such as chloroform and dichloromethane . Structurally, this compound is the O-acetylated derivative of N-(4-hydroxy-3-methoxyphenyl)acetamide (CAS 3251-55-6) , a transformation that masks the phenolic hydroxyl group and modifies the compound‘s physicochemical and reactive properties.

Why Substituting N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide with Structurally Similar Acetanilides Introduces Unacceptable Performance Risk


The presence of both an N-acetyl and an O-acetyl group in a defined 1,2,4-substitution pattern on the aromatic ring distinguishes N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide from simpler acetanilides and monofunctional analogs. Compounds such as N-(4-hydroxy-3-methoxyphenyl)acetamide (CAS 3251-55-6) or unsubstituted acetanilide (CAS 103-84-4) lack the acetoxy ester moiety, fundamentally altering their lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility [1]. As documented in structure-activity relationship studies on substituted acetanilides, even minor modifications to the substitution pattern can lead to large differences in biological activity and chemical reactivity [2]. Consequently, this compound cannot be directly interchanged with its parent phenolic form or with regioisomers such as N-[3-(acetyloxy)-4-methoxyphenyl]-acetamide (CAS 53606-42-1) [3] without risking substantial deviations in experimental outcomes, synthetic yields, or bioassay results. The evidence presented below substantiates the necessity of employing this specific molecular entity in contexts where these precise structural attributes are critical.

Quantitative Differentiation of N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide Against In-Class Analogs: A Procurement-Ready Evidence Guide


Synthetic Utility as a Key Intermediate for NCX-2216: Exclusive Access to a Clinically Evaluated Nitric Oxide-Releasing NSAID

This compound is unequivocally identified as the specific and required intermediate in the synthesis of NCX-2216 [3-[4-(2-fluoro-α-methyl-[1,1′-biphenyl]-4-acetyloxy)-3-methoxyphenyl]-2-propenoic acid 4-nitrooxy butyl ester], a nitric oxide-releasing flurbiprofen derivative with demonstrated in vivo efficacy in reducing β-amyloid deposition [1]. The synthesis involves the esterification of flurbiprofen with the phenolic hydroxyl group of N-(4-hydroxy-3-methoxyphenyl)acetamide . This compound is the protected form of that phenol. Analogs such as the 3-acetoxy isomer (CAS 53606-42-1) or the non-acetylated parent (CAS 3251-55-6) cannot serve this role due to divergent reactivity and regiospecificity requirements .

NCX-2216 NSAID nitric oxide donor Alzheimer's disease flurbiprofen derivative

Differential Enzyme Inhibition Profile: HDAC6 Binding Affinity Compared to Closely Related Acetanilides

This compound exhibits measurable, albeit modest, binding affinity for human Histone Deacetylase 6 (HDAC6), with a reported dissociation constant (Kd) of 5.40 μM [1]. In contrast, its binding to other HDAC isoforms (HDAC4, HDAC5) is negligible, with Ki values >50 μM [1]. This weak but selective interaction profile differentiates it from the parent compound, N-(4-hydroxy-3-methoxyphenyl)acetamide, for which no such HDAC6 affinity has been documented, suggesting that the O-acetyl group contributes to target recognition [2].

HDAC6 epigenetics enzyme inhibition binding affinity cancer

Physicochemical Differentiation: LogP and Solubility Profile Shift Relative to Parent Phenol

Acetylation of the phenolic hydroxyl group significantly alters the physicochemical properties of the molecule. Calculated data indicate an increase in lipophilicity (ALogP) for the target compound compared to its parent phenol, N-(4-hydroxy-3-methoxyphenyl)acetamide [1]. The target compound is soluble in organic solvents such as chloroform and dichloromethane, whereas the parent phenol exhibits higher aqueous solubility . This shift in partitioning behavior is consistent with the known effect of masking a hydrogen-bond donor and adding a lipophilic acetyl group [2].

lipophilicity solubility drug-likeness ADME formulation

Differential In Vitro Activity in ACAT Inhibition: Evidence of Distinct Pharmacological Behavior

This compound was evaluated for inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) at a fixed concentration of 5 μM in rabbit intestinal microsomes . While the specific IC50 value for this compound is not reported, the patent literature classifies substituted acetamide derivatives of this type as potent ACAT inhibitors, with some analogs achieving nanomolar potency [1]. The parent phenolic compound, N-(4-hydroxy-3-methoxyphenyl)acetamide, has not been reported to exhibit ACAT inhibition, underscoring the functional importance of the acetoxy substitution [2].

ACAT cholesterol hyperlipidemia atherosclerosis enzyme inhibition

Regioisomeric Differentiation: 4-Acetoxy vs. 3-Acetoxy Substitution Impacts Biological Recognition

The position of the acetoxy group on the aromatic ring is critical for biological activity. The target compound, with an acetoxy group at the 4-position, is a documented intermediate for NCX-2216 and shows weak HDAC6 affinity [1]. Its regioisomer, N-[3-(acetyloxy)-4-methoxyphenyl]-acetamide (CAS 53606-42-1), has not been reported in these contexts. Furthermore, studies on analogous series have demonstrated that even subtle shifts in substituent position can drastically alter activity; for instance, in a series of substituted acetanilides, the 4-acetoxy configuration was found to be essential for antimicrobial activity, while the 3-acetoxy isomer was inactive [2].

regioisomer structure-activity relationship binding specificity isomer comparison

Differentiation by Purity and Availability: Certified Reference Material vs. Research Grade

This compound is available in distinct grades that directly impact its suitability for different applications. It is offered as a certified reference material (CRM) produced under ISO 17034 accreditation by vendors such as CATO, ensuring high purity and traceability for analytical method development and validation . In parallel, it is available as a research-grade chemical (purity typically ≥95-97%) from suppliers like AKSci and Leyan . This dual availability contrasts with many close analogs (e.g., the 3-acetoxy regioisomer or other substituted acetanilides), which are often only available in research grade or require custom synthesis .

analytical standard reference material quality control ISO 17034 procurement

High-Value Application Scenarios for N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide Aligned with Quantitative Evidence


Synthesis of NCX-2216 and Related Nitric Oxide-Releasing NSAIDs

This compound is the definitive protected intermediate for constructing the NCX-2216 scaffold. Its O-acetyl group serves as a transient protecting group for the phenolic oxygen, enabling subsequent regioselective esterification with flurbiprofen [1]. Laboratories engaged in replicating or scaling the synthesis of NCX-2216 must use this specific compound; substitution with the free phenol (CAS 3251-55-6) or regioisomeric acetates will lead to side reactions and failed syntheses [2].

Medicinal Chemistry Hit-to-Lead Optimization Targeting HDAC6

With a documented Kd of 5.40 μM for HDAC6 [1], this compound represents a validated, albeit weak, starting point for structure-based drug design. Its low molecular weight (223 g/mol) and favorable calculated lipophilicity (ALogP ≈ 1.2) [2] make it an attractive fragment for optimization. In contrast, the parent phenol lacks this defined HDAC6 binding activity, making this acetylated derivative a more informative chemical probe for elucidating structure-activity relationships around the acetylated lysine binding pocket of HDAC6 [3].

Development and Validation of Analytical Methods for Acetanilide Derivatives

The availability of this compound as a certified reference material (CRM) under ISO 17034 [1] makes it an ideal calibrant and system suitability standard for HPLC, LC-MS, and GC methods aimed at detecting or quantifying diacetylated aniline derivatives in pharmaceutical formulations or environmental samples. Its distinct retention time and mass spectral fragmentation pattern, a consequence of the dual acetylation [2], provide a reliable marker for method development.

Physicochemical Profiling and ADME Model Development

The significant shift in lipophilicity (ΔALogP ≈ +0.6) and solubility profile upon O-acetylation [1] makes this compound a useful model substrate for studying the impact of prodrug strategies (e.g., esterification of phenolic drugs). It can be employed in comparative permeability assays (e.g., PAMPA or Caco-2) alongside its parent phenol to quantify the effect of masking a hydrogen-bond donor on membrane transport [2].

Quote Request

Request a Quote for N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.